Methyl 4-methyloxazole-2-carboxylate
Description
Properties
IUPAC Name |
methyl 4-methyl-1,3-oxazole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-4-3-10-5(7-4)6(8)9-2/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFFKHMIAXOVACS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=N1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of β-Ketoamide Precursors
The Robinson-Gabriel synthesis, a classical method for oxazole formation, involves cyclodehydration of β-ketoamides. For methyl 4-methyloxazole-2-carboxylate, this approach necessitates a β-ketoamide precursor with strategically placed methyl and carboxylate groups. A plausible precursor, methyl 2-acetylamino-3-oxobutanoate, could undergo acid-catalyzed cyclization to yield the target compound.
In a representative procedure, ethyl 2-chloroacetoacetate reacts with formamide under sulfuric acid catalysis to produce 4-methyloxazole-5-carboxylate derivatives (yields >80%) . Adapting this method, substituting the chloroacetoacetate with a methyl 2-acetylamino-3-oxobutanoate analog may shift the carboxylate to position 2. Critical parameters include:
A comparative study of cyclization methods is summarized in Table 1.
Table 1: Cyclization Methods for Oxazole Derivatives
Hantzsch Oxazole Synthesis Approach
The Hantzsch method, employing α-haloketones and amides, offers a modular route to 2,4,5-trisubstituted oxazoles. For the target compound, methyl 2-chloroacetoacetate could react with methyl carbamate (NH₂COOMe) to install the carboxylate at position 2.
Reaction Mechanism :
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Nucleophilic attack by the amide on the α-haloketone.
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Cyclization with elimination of HCl.
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Aromatization to form the oxazole core.
Key challenges include regioselectivity and competing side reactions. For example, using formamide instead of methyl carbamate typically yields 5-carboxylates , underscoring the need for precise amide selection.
Substitution Reactions on Preformed Oxazole Derivatives
Late-stage functionalization of preformed oxazole cores provides an alternative route. For instance, methyl 4-methyloxazole-5-carboxylate could undergo directed ortho-metalation followed by carboxylation to introduce the ester at position 2. However, this method risks over-functionalization and requires stringent temperature control (−78°C).
A study by J-stage researchers demonstrated successful substitution at the 2-position of 5-methyloxazole-4-carboxylates using amines . Adapting this protocol, a palladium-catalyzed coupling reaction between methyl 4-methyloxazole-5-carboxylate and a methylating agent (e.g., trimethylaluminum) could theoretically yield the target compound.
Optimization and Industrial-Scale Methods
Industrial processes prioritize atom economy and solvent-free conditions. The patent EP2844644B1 exemplifies this with a high-yielding (>80%), solvent-free synthesis of 4-methyloxazole-5-carboxylate . Key lessons for scaling this compound include:
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Catalyst recycling : H₂SO₄ can be recovered via distillation .
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Byproduct management : Co-produced carboxylic acids are removed via rectification .
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Formamide efficiency : Usage as low as 1.3 equivalents reduces costs .
Comparative Analysis of Synthetic Routes
Table 2: Advantages and Limitations of Each Method
| Method | Advantages | Limitations |
|---|---|---|
| Robinson-Gabriel | High regioselectivity | Precursor synthesis complexity |
| Hantzsch | Modular substitution | Competing 5-carboxylate formation |
| Late-stage substitution | Functional group tolerance | Low yields due to steric hindrance |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyloxazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield reduced oxazole compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .
Scientific Research Applications
Methyl 4-methyloxazole-2-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of methyl 4-methyl-1,3-oxazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. The electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack .
Comparison with Similar Compounds
Structural and Functional Analogues
Ethyl 4-Methyloxazole-2-carboxylate
- Structure : Ethyl ester at position 2 instead of methyl.
- Molecular Formula: C₈H₉NO₃ (vs. C₇H₇NO₃ for the methyl ester).
- Purity : 96% (available in 100 mg to 1 g scales) .
- Key Differences: The ethyl group increases molecular weight and may reduce volatility compared to the methyl ester.
Halogenated Derivatives: Methyl 4-Chloro/Bromo-5-phenyloxazole-2-carboxylates
- Structures :
- Methyl 4-chloro-5-phenyloxazole-2-carboxylate (98% purity).
- Methyl 4-bromo-5-phenyloxazole-2-carboxylate (95% purity).
- Molecular Formulas: C₁₂H₁₀ClNO₃ (Cl) and C₁₂H₁₀BrNO₃ (Br) .
- Key Differences: Electron-Withdrawing Effects: Halogens (Cl/Br) at position 4 reduce electron density in the oxazole ring, enhancing electrophilic substitution reactivity.
Thiazole-Based Analogs
- Example : Ethyl 4-Methyl-2-(2-methoxyphenyl)thiazole-5-carboxylate.
- Structure : Thiazole ring (sulfur replaces oxygen) with a methoxyphenyl substituent.
- Molecular Formula: C₁₄H₁₅NO₃S .
- Key Differences :
- Electronic Properties : Sulfur’s polarizability enhances π-electron delocalization, altering redox behavior compared to oxazoles.
- Applications : Thiazoles are prominent in drug design (e.g., antibiotics), suggesting divergent biological activity relative to oxazoles.
Comparative Data Table
| Compound Name | Substituents | Ester Group | Molecular Formula | Purity (%) | Key Characteristics |
|---|---|---|---|---|---|
| Methyl 4-methyloxazole-2-carboxylate | 4-Me, 2-COOCH₃ | Methyl | C₇H₇NO₃ | – | Baseline for steric/electronic effects |
| Ethyl 4-methyloxazole-2-carboxylate | 4-Me, 2-COOCH₂CH₃ | Ethyl | C₈H₉NO₃ | 96 | Higher hydrophobicity |
| Methyl 4-Cl-5-Ph-oxazole-2-carboxylate | 4-Cl, 5-Ph, 2-COOCH₃ | Methyl | C₁₂H₁₀ClNO₃ | 98 | Enhanced electrophilic reactivity |
| Methyl 4-Br-5-Ph-oxazole-2-carboxylate | 4-Br, 5-Ph, 2-COOCH₃ | Methyl | C₁₂H₁₀BrNO₃ | 95 | Greater steric hindrance vs. Cl analog |
| Ethyl 4-Me-2-(2-MeOPh)thiazole-5-carboxylate | 4-Me, 2-(2-MeOPh), thiazole | Ethyl | C₁₄H₁₅NO₃S | – | Sulfur-based electronic modulation |
Research Findings and Implications
Ester Group Impact : Methyl esters (e.g., this compound) are preferred in high-volatility applications (e.g., gas-phase reactions), while ethyl esters (e.g., Ethyl 4-methyloxazole-2-carboxylate) may optimize lipid solubility in drug delivery .
Halogenation Effects : Chlorinated and brominated derivatives demonstrate higher reactivity in cross-coupling reactions, making them valuable intermediates in medicinal chemistry .
Heterocycle Substitution: Thiazole analogs (e.g., Ethyl 2-aminothiazole-4-carboxylate) exhibit distinct bioactivity profiles, underscoring the importance of heteroatom selection in target-specific design .
Biological Activity
Methyl 4-methyloxazole-2-carboxylate is a heterocyclic organic compound belonging to the oxazole family. Its structure includes a five-membered ring containing nitrogen and oxygen, which contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.
Molecular Formula: C6H7NO3
Molecular Weight: 141.12 g/mol
IUPAC Name: Methyl 4-methyl-1,3-oxazole-2-carboxylate
1. Antimicrobial Activity
This compound has shown promising antimicrobial properties. Studies indicate that compounds with similar oxazole structures exhibit significant antibacterial activity against various strains of bacteria and fungi. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
2. Anticancer Properties
Research has demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The compound's mechanism of action is believed to involve apoptosis induction through caspase activation and modulation of signaling pathways such as NF-κB.
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 | 5.0 | Caspase activation |
| This compound | MCF-7 | 6.5 | NF-κB modulation |
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of this compound on human cancer cell lines, it was found that the compound significantly inhibited cell proliferation in a dose-dependent manner. The highest concentrations led to increased apoptosis markers, including enhanced caspase-3 and caspase-9 activities.
3. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as IL-1β and TNFα in stimulated immune cells.
Table 2: Anti-inflammatory Activity Data
| Compound | Cytokine Inhibition (%) | Concentration (μM) |
|---|---|---|
| This compound | IL-1β (50%) | 10 |
| This compound | TNFα (45%) | 10 |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The compound may act as an enzyme inhibitor or modulator, influencing various signaling pathways involved in cell proliferation and inflammation.
Comparative Analysis with Similar Compounds
This compound can be compared with other oxazole derivatives that exhibit similar biological activities:
Table 3: Comparison with Similar Compounds
| Compound Name | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|
| Methyl 5-methyl-1,3-oxazole-2-carboxylate | Moderate | Low |
| Oxaprozin | High | High |
| Mubritinib | Very High | Moderate |
Q & A
Q. What are the recommended synthetic routes for Methyl 4-methyloxazole-2-carboxylate, and how can reaction conditions be optimized?
this compound is typically synthesized via cyclization or functionalization of pre-oxazole precursors. Key steps include:
- Carboxylation : Methyl ester introduction via nucleophilic substitution or esterification under acidic/basic conditions.
- Oxazole Ring Formation : Using reagents like ammonium acetate or dehydrating agents to cyclize intermediates.
- Optimization : Reaction yields (e.g., 90–95%) are maximized by adjusting temperature, solvent polarity (e.g., ethanol or DMF), and catalyst selection. For example, refluxing with 6M HCl improves cyclization efficiency .
Q. Which spectroscopic and crystallographic methods are most effective for structural elucidation?
- X-ray Crystallography : The gold standard for 3D structural determination. Use SHELXL for refinement and ORTEP-3 for graphical representation of electron density maps .
- NMR Spectroscopy : H and C NMR to confirm substituent positions and ester group presence.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can researchers resolve crystallographic data contradictions, such as twinning or conformational disorder?
- Twinning Analysis : Use SHELXL’s twin refinement tools (e.g., BASF parameter) to model overlapping lattices. For high-resolution data, this approach resolves ambiguities in space group assignment .
- Conformational Analysis : Apply Cremer-Pople puckering coordinates to quantify non-planar ring distortions, which may explain discrepancies in bond angles or torsional parameters .
Q. What computational strategies are recommended for predicting reactivity or biological interactions of this compound?
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites.
- Molecular Docking : Use PubChem-derived SMILES/InChI (e.g.,
InChI=1S/C8H9NO2S/c1-11-8(10)7-9-6(4-12-7)5-2-3-5/h4-5H,2-3H2,1H3) to model interactions with biological targets like enzymes or receptors .
Q. How can analogs of this compound be designed for enhanced biological activity?
- Functional Group Modifications : Replace the methyl group with electron-withdrawing substituents (e.g., -Cl, -CF) to alter electronic properties.
- Scaffold Hybridization : Fuse the oxazole core with bioactive moieties (e.g., thiazole or quinazoline) to improve binding affinity. For example, Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate derivatives show enhanced solubility and activity .
Q. What are the implications of ring puckering or substituent orientation on the compound’s reactivity?
- Puckering Effects : Non-planar oxazole rings (quantified via Cremer-Pople coordinates) increase steric hindrance, influencing regioselectivity in substitution reactions .
- Steric and Electronic Tuning : Substituents at the 4-position (e.g., cyclopropyl groups) modulate steric bulk, affecting catalytic coupling efficiency .
Methodological Considerations
Q. How should researchers validate synthetic intermediates or degradation products?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
